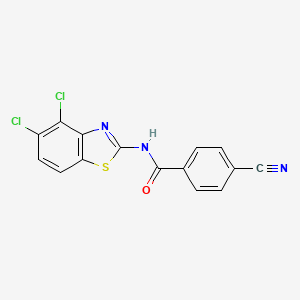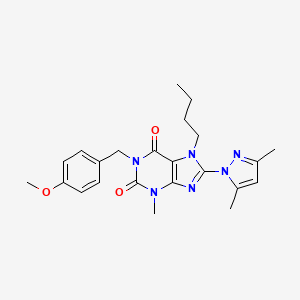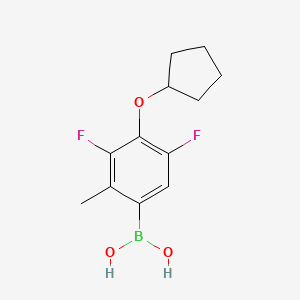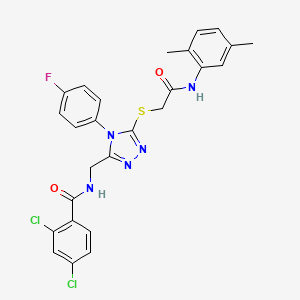![molecular formula C24H16ClN5O4 B2743660 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-20-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H16ClN5O4 and its molecular weight is 473.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Triazoloquinazolines and their derivatives have been synthesized through various chemical reactions, including cyclocondensation and reactions with isocyanates, to produce compounds with potential biological activities. For example, the reactions of anthranilamide with isocyanates led to the synthesis of new compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which were obtained through different methods including direct reflux in methanol or stirring at room temperature in acetonitrile (J. Chern et al., 1988). Another study involved the synthesis of 3-heteroaryl 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline or thiazole moieties, showing potential antibacterial activities (M. M. Gineinah, 2001).
Biological Evaluation
Compounds within this chemical family have been evaluated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, certain derivatives exhibited significant antimicrobial and nematicidal properties against a variety of microorganisms and nematodes, with some compounds showing activity levels comparable to standard drugs (C. Sanjeeva Reddy et al., 2016). Another study focused on the design, synthesis, and biological evaluation of benzothiazole-based triazoloquinazoline derivatives, highlighting their antioxidant and antibacterial activities and suggesting their potential as lead molecules for further pharmacological studies (R. Gadhave, B. Kuchekar, 2020).
Anticancer and Antitumor Applications
Some derivatives of triazoloquinazoline have been explored for their anticancer and antitumor activities. For example, a study on the cytotoxicity and DNA damage detection by a specific quinazoline derivative on human cancer cell line HeLa demonstrated its potential as an anticancer drug (R. Ovádeková et al., 2005). Additionally, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to improve solubility and showed up to 6-fold more cytotoxicity than CB30865, retaining its novel biochemical characteristics (V. Bavetsias et al., 2002).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system through a series of reactions. The benzodioxolylmethyl and chlorophenyl groups are introduced through selective functionalization of the triazoloquinazoline ring system.", "Starting Materials": [ "4-chloroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "hydrazine hydrate", "sodium hydroxide", "acetic acid", "sodium chloride", "sodium carbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-4-chloroaniline by condensation of 4-chloroaniline and 2-nitrobenzaldehyde in ethanol with catalytic amount of acetic acid.", "Step 2: Reduction of 2-nitrobenzylidene-4-chloroaniline to 4-chlorobenzylamine using hydrazine hydrate in ethanol.", "Step 3: Synthesis of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester by reaction of 4-chlorobenzylamine, ethyl acetoacetate, and sodium ethoxide in ethanol.", "Step 4: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide by reaction of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester, 1,3-benzodioxole, and sodium hydroxide in ethanol followed by acidification with acetic acid and recrystallization from diethyl ether and water." ] } | |
CAS RN |
1031649-20-3 |
Molecular Formula |
C24H16ClN5O4 |
Molecular Weight |
473.87 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)





![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)